molecular formula C14H10BrF2NO B2488385 4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol CAS No. 1232821-84-9

4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol

Cat. No.: B2488385
CAS No.: 1232821-84-9
M. Wt: 326.141
InChI Key: JYXVRZOGPUCQBY-QGMBQPNBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-fluorophenol with 2,4-difluorobenzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound’s imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. Additionally, the presence of bromine and fluorine atoms may enhance the compound’s reactivity and binding affinity to certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, as well as the imine group.

Properties

IUPAC Name

4-bromo-2-[(2,4-difluorophenyl)methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO/c15-11-2-4-14(19)10(5-11)8-18-7-9-1-3-12(16)6-13(9)17/h1-6,8,19H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXVRZOGPUCQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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